molecular formula C13H14ClN5 B13125615 1-(4-Chlorophenyl)-1-(4,6-dimethylpyrimidin-2-yl)guanidine

1-(4-Chlorophenyl)-1-(4,6-dimethylpyrimidin-2-yl)guanidine

Cat. No.: B13125615
M. Wt: 275.74 g/mol
InChI Key: WWJNDFFDPJFSJN-UHFFFAOYSA-N
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Description

1-(4-Chlorophenyl)-1-(4,6-dimethylpyrimidin-2-yl)guanidine is a synthetic organic compound that belongs to the class of guanidines. These compounds are known for their diverse applications in medicinal chemistry, particularly as potential therapeutic agents due to their ability to interact with various biological targets.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Chlorophenyl)-1-(4,6-dimethylpyrimidin-2-yl)guanidine typically involves the reaction of 4-chloroaniline with 4,6-dimethyl-2-aminopyrimidine in the presence of a guanidylating agent. Common reagents used in this process include cyanamide or thiourea, and the reaction is often carried out under reflux conditions in an appropriate solvent such as ethanol or methanol.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be necessary to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

1-(4-Chlorophenyl)-1-(4,6-dimethylpyrimidin-2-yl)guanidine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using reagents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the chloro group, using reagents like sodium methoxide.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of corresponding N-oxide derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted guanidine derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic effects, such as antimicrobial or anticancer properties.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 1-(4-Chlorophenyl)-1-(4,6-dimethylpyrimidin-2-yl)guanidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions would require detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

  • 1-(4-Chlorophenyl)-1-(2-pyrimidinyl)guanidine
  • 1-(4-Chlorophenyl)-1-(4,6-dimethylpyrimidin-2-yl)thiourea

Uniqueness

1-(4-Chlorophenyl)-1-(4,6-dimethylpyrimidin-2-yl)guanidine is unique due to its specific structural features, such as the presence of both a chlorophenyl and a dimethylpyrimidinyl group. These features may confer distinct biological activities and chemical reactivity compared to similar compounds.

Properties

Molecular Formula

C13H14ClN5

Molecular Weight

275.74 g/mol

IUPAC Name

1-(4-chlorophenyl)-1-(4,6-dimethylpyrimidin-2-yl)guanidine

InChI

InChI=1S/C13H14ClN5/c1-8-7-9(2)18-13(17-8)19(12(15)16)11-5-3-10(14)4-6-11/h3-7H,1-2H3,(H3,15,16)

InChI Key

WWJNDFFDPJFSJN-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC(=N1)N(C2=CC=C(C=C2)Cl)C(=N)N)C

Origin of Product

United States

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